1-Iodo-4-methoxynaphthalene

Beschreibung

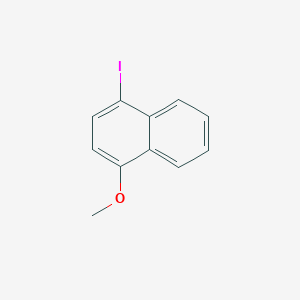

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodo-4-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQJUCCQFUTQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354914 | |

| Record name | 1-iodo-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2607-25-2 | |

| Record name | 1-iodo-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 1 Iodo 4 Methoxynaphthalene

Regioselective Iodination Strategies from 1-Methoxynaphthalene (B125815) Precursors

The introduction of an iodine atom onto the naphthalene (B1677914) ring of 1-methoxynaphthalene requires methods that can control the position of substitution. The electronic properties of the methoxy (B1213986) group, an activating ortho-, para-director, make the C4 position the most electron-rich and sterically accessible site for electrophilic attack.

Electrophilic aromatic iodination stands as the primary route for synthesizing 1-iodo-4-methoxynaphthalene. These methods involve an electrophilic iodine species that attacks the electron-rich naphthalene core. The choice of iodinating agent and catalyst is critical for achieving high efficiency and regioselectivity.

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination due to its ease of handling and reactivity. organic-chemistry.orgsioc-journal.cn It serves as a source of an electrophilic iodine atom (I+), which can be further activated by catalysts.

Electrophilic Aromatic Iodination Protocols

N-Iodosuccinimide (NIS) Mediated Iodinations

Catalytic Activation Systems (e.g., Silver(I)-mediated)

To enhance the electrophilicity of NIS, Lewis acid catalysts are often employed. Silver(I) salts, such as silver triflimide (AgNTf2) and silver sulfate (B86663) (Ag2SO4), have proven effective in activating NIS for the iodination of arenes. acs.orgnih.gov A mild and rapid method utilizes silver(I) triflimide as a catalyst, which is effective for a range of anisole (B1667542) and aniline (B41778) derivatives. organic-chemistry.orgacs.orgnih.gov The mechanism involves the coordination of the silver(I) ion to the nitrogen atom of NIS, which polarizes the N-I bond and generates a more potent iodinating species. acs.org

In a specific application, the iodination of 1-methoxynaphthalene using NIS was successfully carried out with a catalytic amount of silver(I) triflimide (7.5 mol%) in dichloromethane (B109758). The reaction proceeded efficiently at 36 °C for one hour, yielding 4-iodo-1-methoxynaphthalene in 83% yield after purification. acs.org This silver-catalyzed approach demonstrates high regioselectivity, with NMR analysis indicating the formation of a single iodinated regioisomer. acs.orgacs.org The use of a soft Lewis acid like silver(I) helps to suppress over-iodination, which can be an issue with highly activated substrates. acs.orgacs.org

| Catalyst System | Substrate | Conditions | Yield of this compound | Reference |

| NIS / Silver(I) triflimide | 1-Methoxynaphthalene | Dichloromethane, 36 °C, 1 h | 83% | acs.org |

Influence of Reaction Conditions on Positional Selectivity

The regioselectivity of the iodination of 1-methoxynaphthalene is highly dependent on the reaction conditions, including the choice of solvent and temperature. The methoxy group directs iodination primarily to the C4 (para) position due to electronic and steric factors. mdma.ch

Studies have shown that using NIS in acetonitrile (B52724) leads to the exclusive formation of this compound. mdma.ch The reaction requires refluxing acetonitrile to proceed to completion, highlighting the influence of temperature on reactivity. mdma.ch In contrast, more activated substrates like dimethoxybenzenes can undergo iodination at room temperature. mdma.ch The choice of solvent is crucial; acetonitrile has been demonstrated to be an effective medium for achieving high regioselectivity in the iodination of methoxy-substituted naphthalenes with NIS. mdma.ch Other solvents or the addition of strong acids can sometimes lead to mixtures of isomers. For instance, while not specific to 1-methoxynaphthalene, the iodination of aniline with a different system resulted in a 90:10 mixture of para- and ortho-iodoaniline, illustrating how conditions can affect isomer distribution. mdma.ch

| Substrate | Reagent | Solvent | Temperature | Product(s) | Yield | Reference |

| 1-Methoxynaphthalene | NIS | Acetonitrile | Reflux | This compound | >98% | mdma.ch |

| Anisole | KI/KIO3/HCl | aq. Methanol (B129727) | Room Temp. | 4-Iodoanisole | 92% | mdma.ch |

| 2-Methoxynaphthalene (B124790) | NIS | Acetonitrile | Reflux | 1-Iodo-2-methoxynaphthalene (B1296216) | >98% | mdma.ch |

Oxidative iodination methods provide an alternative to using pre-formed iodinating agents like NIS. These protocols utilize molecular iodine (I2) in the presence of a strong oxidizing agent, such as ortho-periodic acid (H5IO6). The oxidant generates a highly electrophilic iodine species in situ, which then attacks the aromatic ring. This approach is effective for activated arenes, including 1-methoxynaphthalene. nih.gov

Oxidative Iodination via Periodate (B1199274) Reagents (e.g., H5IO6)

Accelerated Synthesis via Microwave Irradiation

The combination of oxidative iodination with microwave-assisted synthesis offers a significant advantage in terms of reaction speed. nih.govsciforum.netmilestonesrl.com Microwave irradiation provides efficient internal heating, which can dramatically reduce reaction times compared to conventional heating methods. researchgate.netnih.govjmcs.org.mx

A study comparing conventional heating with microwave irradiation for the iodination of 1-methoxynaphthalene using iodine and ortho-periodic acid in 95% ethanol (B145695) demonstrated a substantial acceleration of the reaction. nih.gov Under microwave irradiation, the synthesis of 4-iodo-1-methoxynaphthalene was completed in just 5 minutes, affording an 83% yield. In contrast, the conventional heating method required 30 minutes to achieve a comparable yield of 84%. nih.gov This highlights the efficiency of microwave-assisted synthesis in rapidly producing the target compound without compromising the yield. nih.govresearchgate.net

| Method | Substrate | Reagents | Reaction Time | Yield | Reference |

| Microwave Irradiation | 1-Methoxynaphthalene | I2, H5IO6 | 5 minutes | 83% | nih.gov |

| Conventional Heating | 1-Methoxynaphthalene | I2, H5IO6 | 30 minutes | 84% | nih.gov |

Environmentally Benign Approaches for Naphthalene Iodination

In recent years, the principles of green chemistry have driven the development of more sustainable methods for aromatic iodination, moving away from hazardous reagents and solvents.

One such approach involves the use of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in an aqueous methanol solution. This system provides an efficient and environmentally friendly procedure for the iodination of electron-rich aromatic compounds. mdma.ch For instance, the iodination of 2-methoxynaphthalene using this method yields the 1-iodo derivative as the sole product in good, isolable yields. mdma.ch

Another green method employs hydrogen peroxide and acidified sodium periodate in an aqueous ethanol medium. asianpubs.org This protocol has been successfully applied to moderately active arenes, including methoxy naphthalenes, providing excellent yields of mono-iodinated products. asianpubs.org Specifically, 1-methoxynaphthalene can be converted to 4-iodo-1-methoxynaphthalene in 85% yield using this method. asianpubs.org The reaction is typically carried out at 50°C for 40 minutes. asianpubs.org

The use of water as a solvent is a cornerstone of green chemistry. scispace.com Halogenation of naphthols has been successfully conducted in aqueous micellar media using cationic surfactants, which can accelerate the reaction and improve yields. scirp.org Furthermore, the combination of iodine and sodium iodate in an aqueous acetic acid medium has been shown to be effective for the iodination of naphthalenes. researchgate.net

The development of solid-supported reagents and catalyst-free systems also contributes to more environmentally friendly protocols. For example, the use of polyvinylpyrrolidone-supported hydrogen peroxide (PVP-H2O2) with potassium iodide or molecular iodine offers a mild and regioselective iodination method for electron-rich aromatics. globalauthorid.com

These methodologies highlight a significant shift towards sustainable synthesis, minimizing waste and avoiding toxic substances while maintaining high efficiency and selectivity.

Alternative Electrophilic Reagents (e.g., Mercury(II) Oxide-Iodine)

Historically, various electrophilic iodinating agents have been employed for the synthesis of iodoarenes. One notable, albeit now less common due to toxicity concerns, is the mercury(II) oxide-iodine (HgO-I₂) reagent. This reagent has been used for the selective mono- and di-iodination of alkyl aryl ethers in dichloromethane. mdma.ch

The reaction of 1-methoxynaphthalene with a molar ratio of HgO to I₂ of 1:1 in dichloromethane at room temperature for 20 minutes results in the formation of this compound. mdma.chresearchgate.net This method has demonstrated high regioselectivity for the iodination of alkoxy-substituted naphthalenes. mdma.ch

While effective, the use of mercury-based reagents has significant environmental and safety drawbacks. This has spurred the development of alternative, less toxic electrophilic iodine sources. N-Iodosuccinimide (NIS) has emerged as a popular and milder reagent for the iodination of aromatic compounds. The reactivity of NIS can be enhanced by using it in conjunction with catalytic amounts of acids like trifluoroacetic acid or in strong acids such as trifluoromethanesulfonic acid. globalauthorid.com Silver(I) salts can also be used to activate NIS, tuning its Lewis acidity for the iodination of arenes. acs.org For example, 1-methoxynaphthalene can be iodinated with NIS in the presence of a silver catalyst to yield 4-iodo-1-methoxynaphthalene in 83% yield. acs.org

Other alternatives include systems like iodine with sodium nitrite (B80452) in acetic acid or iodine with chromium(VI) oxide. thieme-connect.com These methods, while functional, often require harsh conditions or involve toxic components. The continuous search for more benign and efficient electrophilic iodinating agents remains an active area of research in organic synthesis.

Metal-Free Iodination Approaches

The development of metal-free synthetic methods is a key goal in modern organic chemistry to avoid residual metal contamination in products and reduce environmental impact.

Iodination from Arylhydrazine Hydrochlorides

A notable metal- and base-free method for the synthesis of aryl iodides involves the reaction of arylhydrazine hydrochlorides with molecular iodine (I₂). nih.govresearchgate.net This approach is advantageous as it tolerates a wide variety of functional groups and produces the corresponding aryl iodides in good to excellent yields. nih.gov

In this reaction, the arylhydrazine is oxidized by iodine to form an arenediazonium salt intermediate. This intermediate then undergoes a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical. The subsequent combination of these radicals affords the final aryl iodide product. nih.govresearchgate.netresearchgate.net The reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO) at 60°C. nih.govresearchgate.net

For example, the reaction of 4-methoxyphenylhydrazine hydrochloride with iodine under these conditions yields 1-iodo-4-methoxybenzene in 90% yield. nih.gov This method has been successfully applied on a gram scale. nih.gov While this specific example relates to the benzene (B151609) analogue, the methodology is broadly applicable to various arylhydrazines, suggesting its potential for the synthesis of this compound from the corresponding 4-methoxy-1-naphthylhydrazine hydrochloride. nih.gov

This method offers a convenient and efficient alternative to traditional Sandmeyer reactions, which often require copper salts. The absence of a metal catalyst and a base simplifies the reaction setup and workup procedures. nih.gov

Precursor Functionalization and Synthesis for this compound

The synthesis of this compound is intrinsically linked to the availability and functionalization of its precursors, primarily 1-methoxynaphthalene.

Synthetic Routes to 1-Methoxynaphthalene

1-Methoxynaphthalene is a crucial precursor and its synthesis is well-established. chemicalbook.com The most common method for its preparation is the methylation of 1-naphthol (B170400). chemicalbook.com

A widely used methylation agent is dimethyl sulfate (DMS), typically employed under alkaline conditions with a base like sodium hydroxide (B78521). This reaction can achieve high yields, up to 97%, but DMS is known to be genotoxic, necessitating stringent safety protocols.

A greener alternative to DMS is dimethyl carbonate (DMC), which is less toxic. google.com The methylation of 1-naphthol with DMC can be carried out in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a dilute alkaline solution. google.com This method is environmentally friendly as it avoids the use of organic solvents and toxic reagents, and it can produce 1-methoxynaphthalene with an average yield of 95.8%. google.com

The reaction conditions for the DMC method typically involve dissolving 1-naphthol in a 10-15% sodium hydroxide or potassium hydroxide solution, adding the phase-transfer catalyst, and then dropwise addition of dimethyl carbonate. The reaction is then heated to 60-85°C for 3-6 hours, followed by vacuum distillation to isolate the product. google.com

Other methylating agents that can be used include methyl trifluoroacetate. chemicalbook.com The choice of synthetic route to 1-methoxynaphthalene often depends on factors such as cost, safety, environmental impact, and desired scale of production.

Directed C-H Functionalization for Naphthalene Derivatives

Direct C-H functionalization has emerged as a powerful and step-economical strategy in organic synthesis, allowing for the regioselective introduction of functional groups onto aromatic rings. nih.govresearchgate.net For naphthalene derivatives, this approach is particularly valuable for accessing specific substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution. nih.govthieme-connect.com

The regioselectivity of C-H functionalization is often controlled by a directing group (DG) present on the naphthalene core. nih.govanr.fr This DG coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond, thereby facilitating its activation and subsequent functionalization. researchgate.net

Various directing groups have been developed to target different positions on the naphthalene ring. For instance, carbonyl groups can be used as directing groups for the regioselective functionalization of 1-carbonylnaphthalenes. anr.fr Depending on the catalytic system and reaction conditions, functionalization can be directed to the ortho (C2) or peri (C8) positions. anr.fr Palladium catalysts are commonly used for these transformations. anr.fr

Thioether groups have also been employed as directing groups for the peri-selective C-H arylation and alkenylation of 1-(methylthio)naphthalene derivatives, catalyzed by rhodium complexes. rsc.org Similarly, silyl (B83357) groups can direct the iridium-catalyzed peri-borylation of naphthalene derivatives. nih.gov

While direct C-H iodination of 1-methoxynaphthalene at the C4 position without a directing group is feasible due to the activating and directing effects of the methoxy group, the use of directing groups offers a powerful tool for the functionalization of more complex naphthalene derivatives or for achieving less conventional substitution patterns. nih.govthieme-connect.com The development of new directing groups and catalytic systems continues to expand the scope of C-H functionalization, providing efficient routes to a wide array of polysubstituted naphthalenes. researchgate.netrsc.org

Optimization of Synthetic Pathways and Process Intensification

The synthesis of this compound, a valuable intermediate in organic synthesis, has been the subject of various optimization studies aimed at improving yield, reducing reaction times, and employing more environmentally benign methodologies. Research has focused on the development of advanced catalytic systems and the exploration of process intensification techniques to enhance the efficiency and scalability of its production.

Detailed Research Findings

Several catalytic systems have been developed to improve the iodination of 1-methoxynaphthalene. These methods offer alternatives to traditional iodinating agents, often providing higher yields and milder reaction conditions.

One effective method involves a silver(I)-catalyzed iodination using N-iodosuccinimide (NIS) as the iodine source. acs.orgacs.org In a specific application, 1-methoxynaphthalene was treated with NIS in the presence of a silver(I) triflimide catalyst. The reaction, when heated to 36 °C for one hour, yielded this compound in 83% yield. acs.org Further studies on similar substrates demonstrated that for larger-scale syntheses, the catalyst loading could be reduced to 2 mol% with the reaction proceeding at 40 °C for 1.5 hours, still achieving high yields. acs.org

Another approach utilizes lower nitrogen oxide species as catalysts. google.com A patented method describes the synthesis of this compound from 1-methoxynaphthalene and ammonium (B1175870) iodide (NH₄I) in an acidic medium under an oxygen atmosphere. This reaction, catalyzed by NOBF₄, proceeded over 16 hours to afford the product in an 85% yield. google.com

Researchers have also explored the use of N-iodo sulfoximines as potent iodinating agents. acs.org The reaction of 1-methoxynaphthalene with a specific N-iodo sulfoximine (B86345) reagent resulted in a 97% yield of this compound, highlighting the efficiency of this newer class of reagents. acs.org

In a move towards greener chemistry, an environmentally friendly method has been reported that uses potassium iodide (KI) and sodium bromate (B103136) (NaBrO₃) in aqueous methanol. asianpubs.org This procedure allows for the synthesis of this compound in 85% yield after just 40 minutes at 50 °C, avoiding the use of harsh reagents and organic solvents. asianpubs.org

| Catalyst/Reagent System | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

| Silver(I) triflimide | 1-methoxynaphthalene | N-Iodosuccinimide (NIS) | 36 °C, 1 h | 83% | acs.org |

| NOBF₄ | 1-methoxynaphthalene | NH₄I, O₂ | RT, 16 h, in CF₃COOH/CH₂Cl₂ | 85% | google.com |

| N-iodo sulfoximine | 1-methoxynaphthalene | N-iodo sulfoximine | Not specified | 97% | acs.org |

| None (Reagent-based) | 1-methoxynaphthalene | KI, NaBrO₃ | 50 °C, 40 min, in aq. Methanol | 85% | asianpubs.org |

Process Intensification

Process intensification aims to develop innovative equipment and techniques that lead to significantly more efficient, cost-effective, safer, and sustainable chemical processes. researchgate.net A key technology in this field is continuous flow chemistry, which offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous intermediates, and simplified scalability. d-nb.infoscispace.combeilstein-journals.org

While specific studies detailing the flow synthesis of this compound are not prevalent, the principles of process intensification are highly applicable. The successful translation of batch reactions to continuous flow systems for related compounds demonstrates a clear pathway for optimizing the synthesis of this compound. For instance, the synthesis of the anti-inflammatory drug nabumetone, which shares structural motifs with the target compound, was successfully achieved using a two-step continuous flow process. units.itresearchgate.net In that case, reaction conditions optimized under microwave batch conditions were effectively translated to a scalable continuous flow process. units.itresearchgate.net This strategy of using high-temperature, pressurized flow reactors can dramatically reduce reaction times from hours to minutes, forming an ideal basis for the process intensification of the synthesis of this compound. units.it

Mechanistic Insights into Reactions Involving 1 Iodo 4 Methoxynaphthalene

Elucidation of Oxidative Addition Mechanisms in Catalysis

Oxidative addition is a critical step in many catalytic cycles, especially in cross-coupling reactions. It involves the insertion of a low-valent metal center into a substrate's chemical bond, leading to an increase in the metal's oxidation state.

Nickel(I)-Catalyzed Oxidative Addition of Aryl Iodides

While Ni(0) has been traditionally implicated in cross-coupling reactions, modern variants often propose the involvement of Ni(I) species, particularly those supported by nitrogen-based ligands. ucla.edu The oxidative addition of aryl iodides to Ni(I) complexes is a key mechanistic event in these transformations. ucla.edu

The rate and efficiency of the oxidative addition of aryl iodides, including 1-iodo-4-methoxynaphthalene, to Ni(I) complexes are significantly influenced by both steric and electronic factors of the aryl iodide and the supporting ligands on the nickel center. ucla.edunih.gov

Systematic studies have been conducted to understand these influences. For instance, a detailed mechanistic study utilizing electroanalytical and statistical modeling techniques measured the oxidative addition rates for a wide array of aryl iodide substrates with various catalytically relevant Ni(I) complexes. ucla.edunih.govnih.govacs.org This research identified key electronic and steric parameters that impact the reaction rate. ucla.edunih.govnih.govacs.org

Generally, electron-donating groups on the aryl iodide can facilitate oxidative addition. ucla.edu Conversely, steric hindrance, such as the presence of ortho-substituents on the aryl iodide, can retard the rate of oxidative addition. osti.gov The nature of the ligand also plays a crucial role; for example, Ni(I) complexes with 6,6'-dimethyl-2,2'-bipyridine (B1328779) (MeBPy), neocuproine (B1678164) (MePhen), terpyridine (Terpy), and 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine (BPP) ligands exhibit different reactivities. ucla.edunih.govnih.gov Complexes with MePhen and BPP ligands generally show higher reactivity compared to those with MeBPy, while Terpy complexes are significantly slower in activating aryl iodides. ucla.edu

| Ni(I) Complex Ligand | Relative Reactivity |

|---|---|

| Ni(I)(MePhen) | High |

| Ni(I)(BPP) | High |

| Ni(I)(MeBPy) | Moderate |

| Ni(I)(Terpy) | Low |

The oxidative addition of aryl iodides to Ni(I) complexes can proceed through different mechanistic pathways. The two primary pathways considered are a three-center concerted mechanism and a halogen-atom abstraction mechanism. ucla.eduosti.gov The operative pathway is often dependent on the specific ligand system employed. ucla.edunih.govacs.org

Concerted Mechanism: In this pathway, the C-I bond of the aryl iodide interacts with the nickel center in a single, concerted transition state, leading directly to the Ni(III) aryl species. osti.gov This mechanism is often associated with a Hammett ρ value of approximately +2. ucla.edu

Halogen-Atom Abstraction: This pathway involves the transfer of the iodine atom from the aryl iodide to the nickel center, forming an aryl radical and a Ni(II)-iodo species. This is then followed by a rapid radical rebound to form the final Ni(III) product. osti.govacs.org This mechanism typically has a Hammett ρ value of around +1. ucla.eduosti.gov

Studies have shown that for Ni(I) complexes with bipyridine, phenanthroline, and terpyridine ligands, the oxidative addition of aryl iodides is most consistent with a three-center concerted pathway. ucla.edu In contrast, for ligands like BPP, a halogen-atom abstraction pathway is more likely. ucla.edu Recent research on Ni(0) complexes with monophosphine ligands also highlights the competition between concerted oxidative addition and radical pathways, with the branching depending on the ligand's electronic properties, the aryl halide, and the specific halogen. nih.govescholarship.org

Electroanalytical techniques, particularly cyclic voltammetry, have proven to be powerful tools for rapidly measuring the rates of oxidative addition. ucla.edunih.govnih.govresearchgate.netnih.gov This method allows for the in-situ generation of the reactive Ni(I) species and the real-time monitoring of its reaction with the aryl iodide substrate. nih.govacs.org

The rate of oxidative addition can be determined by analyzing the changes in the cyclic voltammograms at varying scan rates and substrate concentrations. nih.govacs.org This approach has enabled the rapid collection of large datasets, with over 200 experimental rate measurements in one study, facilitating the use of multivariate linear regression models to identify the critical steric and electronic factors governing the reaction. ucla.edunih.govnih.gov These kinetic studies, combined with Hammett-type analyses, provide deep mechanistic insights and help to distinguish between different reaction pathways. nih.govosti.govnih.gov

Radical Nucleophilic Substitution (SRN1) Pathways

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is another important reaction pathway for aryl halides like this compound. This multi-step process involves radical and radical anion intermediates and proceeds via a chain mechanism. inflibnet.ac.in

Photoinitiated Electron Transfer Processes

The SRN1 reaction is often initiated by a single electron transfer (SET) to the aryl halide substrate, which can be achieved photochemically. arkat-usa.orgconicet.gov.ar Upon irradiation, an electron is transferred from a donor to the aryl iodide, forming a radical anion. conicet.gov.ar

This radical anion is unstable and rapidly fragments, cleaving the carbon-iodine bond to produce an aryl radical and an iodide anion. conicet.gov.ar The resulting aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting aryl iodide, propagating the chain reaction. conicet.gov.ar

For instance, the photoinitiated reaction of 1-iodo-2-methoxynaphthalene (B1296216) with the anion of 2-naphthol (B1666908) in liquid ammonia (B1221849) proceeds via an SRN1 mechanism to yield the corresponding binaphthyl derivative. arkat-usa.org However, the efficiency of these reactions can be sensitive to steric hindrance. In the case of highly hindered aryl radicals, reduction of the radical to the corresponding arene can become a competing and sometimes major pathway. conicet.gov.ar The photoinitiation can occur through the excitation of charge-transfer complexes formed between the electron donor and the aryl halide. chalmers.se

The SRN1 mechanism provides a powerful, non-transition metal-catalyzed method for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Electrophilic Aromatic Substitution Reaction Mechanisms of Naphthalene (B1677914) Derivatives

The synthesis of this compound from 1-methoxynaphthalene (B125815) is a classic example of an electrophilic aromatic substitution (EAS) reaction. Naphthalene and its derivatives readily undergo EAS due to their electron-rich π-systems. wku.edu The mechanism is generally understood to be a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or Wheland intermediate, followed by the rapid deprotonation to restore aromaticity. wku.edursc.org

A defining characteristic of EAS on the naphthalene ring is the strong preference for substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is rooted in the relative stability of the Wheland intermediate formed upon electrophilic attack. Attack at the α-position allows for the positive charge to be delocalized over the naphthalene system while maintaining a complete benzene (B151609) ring in several of the resonance structures. researchgate.net This results in a more stable intermediate compared to the one formed from β-attack, which has fewer such stable resonance contributors. researchgate.net Therefore, the activation energy for α-substitution is lower, making it the kinetically favored pathway. researchgate.net

The iodination of activated aromatic compounds, including 1-methoxynaphthalene, proceeds via an electrophilic aromatic substitution mechanism where a Wheland intermediate plays a central role. wku.eduerowid.org The reaction is initiated by the generation of a potent electrophilic iodine species. When using reagents like N-iodosuccinimide (NIS), the electrophile is effectively "I+". erowid.org

The mechanism can be summarized in the following steps:

Formation of a π-complex: The electrophilic iodine species first interacts with the electron-rich naphthalene π-system to form a transient π-complex. researchgate.net

Formation of the Wheland Intermediate (σ-complex): The π-complex then collapses as the electrophile forms a covalent bond with a carbon atom of the ring. researchgate.net In the case of 1-methoxynaphthalene, this attack is directed to the C4 position, forming a resonance-stabilized Wheland intermediate. This step is typically the rate-determining step of the reaction. researchgate.net

Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the iodine. erowid.org In reactions using NIS in acetonitrile (B52724), the succinimide (B58015) anion can act as the base. erowid.org This step is fast and results in the restoration of the aromatic system and the formation of the final product, this compound.

| Substrate | Product | Yield (%) | Reaction Position |

|---|---|---|---|

| 1-Methoxynaphthalene | This compound | 97% | para (C4) |

| 2-Methoxynaphthalene (B124790) | 1-Iodo-2-methoxynaphthalene | 96% | ortho (C1) |

| Anisole (B1667542) (Methoxybenzene) | 4-Iodoanisole | 92% | para |

| 1,3-Dimethoxybenzene | 1-Iodo-2,4-dimethoxybenzene | 90% | ortho |

| 1,4-Dimethoxybenzene | 2-Iodo-1,4-dimethoxybenzene | 95% | ortho |

The high regioselectivity observed in the iodination of 1-methoxynaphthalene to exclusively form this compound is governed by the electronic effects of the methoxy (B1213986) (-OCH₃) substituent. worktribe.comacs.org The methoxy group exerts two opposing electronic effects on the aromatic ring: an inductive effect and a resonance effect.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the naphthalene ring through the sigma bond framework. This effect, on its own, would deactivate the ring towards electrophilic attack. worktribe.com

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This donation of electron density is a powerful activating effect that significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. worktribe.comacs.org

For the methoxy group, the resonance effect is far more dominant than the inductive effect. worktribe.com This strong electron-donating resonance effect makes the methoxy group a potent activating group for electrophilic aromatic substitution. acs.org In 1-methoxynaphthalene, the C2 position is ortho to the methoxy group, and the C4 position is para. The resonance effect enriches the electron density at these positions, making them the most likely sites for electrophilic attack. The exclusive formation of this compound indicates that the attack at the para (C4) position is overwhelmingly favored, likely due to a combination of electronic activation and potentially less steric hindrance compared to the C2 position. erowid.org

Transformative Reactivity and Synthetic Applications of 1 Iodo 4 Methoxynaphthalene

Carbon-Carbon Bond Formation through Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. 1-Iodo-4-methoxynaphthalene is a valuable substrate in several of these transformations, particularly those catalyzed by palladium.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic methods for forming carbon-carbon bonds. uwindsor.ca These reactions typically involve an organic halide or triflate and an organometallic coupling partner. uwindsor.ca The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. tcichemicals.comyonedalabs.com This reaction is valued for its mild conditions and the commercial availability and stability of boronic acids. yonedalabs.comnih.gov this compound can be effectively coupled with various arylboronic acids to produce biaryl compounds. researchgate.netchinesechemsoc.org For instance, the coupling of 1-iodo-4-methoxybenzene with phenylboronic acid has been studied to understand the kinetics of the Suzuki-Miyaura reaction. researchgate.net

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.orgthermofisher.cn This reaction is known for its high reactivity and functional group tolerance. thermofisher.cn this compound can participate in Negishi couplings to form C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. nih.govnih.gov The use of palladacycle precatalysts has been shown to facilitate these couplings under mild conditions, even at room temperature. nih.gov

The Stille reaction employs organotin compounds for the cross-coupling process. arkat-usa.orgharvard.edu While effective, the toxicity of organotin reagents is a significant drawback. harvard.edu Research has explored the use of 1-iodo-2-methoxynaphthalene (B1296216) in Stille reactions for the synthesis of 1,1'-binaphthalene (B165201) derivatives, although yields can be modest. arkat-usa.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids, esters) | Mild conditions, stable and commercially available reagents. tcichemicals.comyonedalabs.com |

| Negishi | Organozinc | High reactivity, broad functional group tolerance. thermofisher.cn |

| Stille | Organotin | Effective for complex couplings, but reagents are toxic. harvard.edu |

Access to Complex Biaryl and Polycyclic Aromatic Structures

The ability to form carbon-carbon bonds through cross-coupling reactions makes this compound a valuable building block for the synthesis of more elaborate structures. Biaryls and polycyclic aromatic hydrocarbons (PAHs) are important motifs in pharmaceuticals, natural products, and materials science. nih.govresearchgate.netlibretexts.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in constructing these complex frameworks. researchgate.net For example, the synthesis of axially chiral biaryls has been achieved through enantioselective Suzuki-Miyaura coupling reactions. chinesechemsoc.org Furthermore, intramolecular cross-coupling reactions of aryl halides can lead to the formation of fused ring systems, a key strategy in the synthesis of polycyclic compounds. acs.org The synthesis of various polycyclic aromatic compounds often relies on newer synthetic approaches, including metal-catalyzed cross-coupling reactions. researchgate.net

Functional Group Interconversions and Derivatization Strategies

Beyond carbon-carbon bond formation, the iodo and methoxy (B1213986) groups of this compound offer opportunities for a variety of functional group transformations, allowing for the diversification of its chemical structure.

Reductive Dehalogenation and Isotopic Labeling (e.g., Deuteration)

The iodine atom of this compound can be removed through reductive dehalogenation, replacing it with a hydrogen atom. sci-hub.se This process can be achieved using various methods, including metal-catalyzed reductions and radical dehalogenation. sci-hub.se

A particularly useful application of this reactivity is in isotopic labeling, specifically deuteration. Deuterated compounds are valuable tools in mechanistic studies, metabolic profiling, and as internal standards in mass spectrometry. chinesechemsoc.orgmarquette.edu Site-selective deuteration of aryl halides like this compound can be accomplished through electrochemical reduction using D₂O as the deuterium (B1214612) source. chinesechemsoc.org Another approach involves a transition-metal-free dehalogenative deuteration using a reduced odd alternant hydrocarbon phenalenyl. sci-hub.se For instance, the reduction of 1-iodo-2-methoxynaphthalene using this method affords 2-methoxynaphthalene-1-d with a high yield of 95%. sci-hub.se

Oxidative Transformations of the Methoxy Moiety

The methoxy group (-OCH₃) on the naphthalene (B1677914) ring is not merely a passive substituent. It can undergo oxidative transformations, although this area is less explored specifically for this compound itself. However, studies on related methoxynaphthalenes provide insight. For example, demethylation of methoxy groups on flavonoid structures, which can contain naphthalene-like rings, can be achieved under acidic conditions. researchgate.net The presence of other functional groups on the aromatic ring can influence the ease of demethylation. researchgate.net

Diversification via C-X Bond Transformations (X = H, C, O, N)

The carbon-iodine (C-I) bond in this compound is a versatile handle for introducing a wide range of functional groups, leading to significant molecular diversification. The transformations can be broadly categorized as the formation of new carbon-hydrogen (C-H), carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. chinesechemsoc.org

C-H Bond Formation: As discussed under reductive dehalogenation, the C-I bond can be converted to a C-H bond. sci-hub.se

C-C Bond Formation: This is exemplified by the various cross-coupling reactions detailed earlier, where a new carbon-carbon bond is formed at the site of the iodine atom. nih.govarkat-usa.orgjst.go.jp

C-O and C-N Bond Formation: Palladium-catalyzed cross-coupling reactions are not limited to C-C bond formation. The Buchwald-Hartwig amination, for instance, allows for the formation of C-N bonds by coupling aryl halides with amines. While specific examples with this compound are not prevalent in the provided context, the general applicability of these methods to aryl halides suggests its potential in such transformations. acs.org

Remote C-H Functionalization on Naphthalene Scaffolds

The direct functionalization of C-H bonds, particularly at positions remote from existing functional groups, represents a significant challenge in organic synthesis. rsc.orgrsc.orgresearchgate.net Traditional methods often require multi-step sequences involving protection, activation, and deprotection steps. However, recent breakthroughs in catalysis have enabled the direct and selective modification of remote C-H bonds on naphthalene rings, offering a more atom- and step-economical approach. rsc.org

Metal-Catalyzed Remote C-H Activation (e.g., Ruthenium-catalyzed)

Ruthenium catalysis has emerged as a powerful tool for the remote C-H functionalization of naphthalenes. rsc.orgrsc.orgacs.org These methods often proceed through a mechanism involving the formation of a metallacycle intermediate, which directs the catalyst to a specific remote C-H bond. This strategy has been successfully applied to achieve selective functionalization at the C5, C8, and other remote positions of the naphthalene core. rsc.orgresearchgate.net

A notable example is the ruthenium-catalyzed three-component tandem reaction that allows for the modular synthesis of multifunctional naphthalenes. rsc.org This protocol utilizes simple naphthalenes, olefins, and alkyl bromides to achieve remote C-H functionalization. rsc.orgrsc.org The reaction is facilitated by a phosphine-assisted ruthenium catalyst, which enables a radical-based mechanism for the selective introduction of substituents at the C5 position. rsc.orgresearchgate.net This approach is distinguished by its excellent chemoselectivity and high regioselectivity for the remote C5-site. rsc.org

Table 1: Ruthenium-Catalyzed Remote C5-H Alkylation of Naphthalene Derivatives

| Entry | Naphthalene Derivative | Alkylating Agent | Catalyst System | Product | Yield (%) |

| 1 | 1-Naphthylphosphine | Styrene | [Ru(p-cymene)Cl2]2 / P(t-Bu)3 | C5-Styryl-1-naphthylphosphine | 85 |

| 2 | 1-Naphthylphosphine | 1-Octene | [Ru(p-cymene)Cl2]2 / P(t-Bu)3 | C5-Octyl-1-naphthylphosphine | 78 |

| 3 | 1-Methoxy-4-naphthylphosphine | Styrene | [Ru(p-cymene)Cl2]2 / P(t-Bu)3 | 1-Methoxy-4-(C5-styryl)naphthylphosphine | 75 |

This table presents a selection of examples of ruthenium-catalyzed remote C-H alkylation reactions on naphthalene derivatives. The use of a phosphine (B1218219) directing group is crucial for achieving high regioselectivity at the C5 position.

Auxiliary-Assisted Regioselective Functionalization

The use of auxiliary or directing groups is a key strategy for achieving regioselective C-H functionalization at remote positions. rsc.orgrsc.orgmdpi-res.com These groups coordinate to the metal catalyst and position it in proximity to a specific C-H bond, thereby overcoming the inherent reactivity patterns of the naphthalene ring. sigmaaldrich.com

In the context of ruthenium-catalyzed reactions, tertiary phosphines have proven to be effective auxiliary groups. rsc.orgrsc.org The phosphine group, attached at the C1 position of the naphthalene ring, directs the ruthenium catalyst to the remote C5-H bond, facilitating its activation and subsequent functionalization. rsc.orgresearchgate.net Mechanistic studies have indicated that the formation of a P–Ru–C bond is a key step in this process, enabling the δ-activation of the C5-H bond. researchgate.net This auxiliary-assisted approach provides a reliable method for the synthesis of 1,5-disubstituted naphthalenes, which are valuable building blocks in organic synthesis. rsc.org

Multi-Component Cascade Reactions for Multifunctional Naphthalene Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. rsc.orgresearchgate.netcardiff.ac.uk When applied to naphthalene synthesis, MCRs can rapidly generate multifunctional derivatives from simple and readily available precursors. rsc.org

A significant advancement in this area is the development of a ruthenium-catalyzed three-component tandem reaction for the synthesis of multifunctional naphthalenes. rsc.orgrsc.org This reaction brings together a naphthalene, an olefin, and an alkyl bromide in a one-pot process to afford a 1,5-disubstituted naphthalene derivative. The key to the success of this reaction is the use of a phosphine auxiliary, which not only directs the remote C-H activation but also facilitates the subsequent radical-based alkylation. rsc.orgrsc.org This protocol is characterized by its broad substrate scope, tolerating a variety of functional groups on all three components. rsc.org This versatility allows for the modular and concise synthesis of a diverse library of complex naphthalene compounds. rsc.orgrsc.org

Table 2: Three-Component Synthesis of Multifunctional Naphthalenes

| Naphthalene | Olefin | Alkyl Bromide | Product | Yield (%) |

| 1-Naphthylphosphine | Styrene | Ethyl bromoacetate | 1-(C5-(2-ethoxy-2-oxoethyl)styryl)naphthalene | 65 |

| 1-Naphthylphosphine | 1-Octene | 1-Bromoadamantane | 1-(C5-(1-adamantyl)octyl)naphthalene | 58 |

| 1-Methoxy-4-naphthylphosphine | Methyl acrylate | t-Butyl bromoacetate | 1-Methoxy-4-(C5-(2-(tert-butoxy)-2-oxoethyl)propanoate)naphthalene | 72 |

This table showcases the utility of the three-component reaction in generating structurally diverse and multifunctional naphthalene derivatives. The reaction proceeds with good to excellent yields and demonstrates the power of cascade reactions in complex molecule synthesis.

Theoretical and Computational Approaches in 1 Iodo 4 Methoxynaphthalene Research

Density Functional Theory (DFT) Investigations of Reaction Energetics and Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. mdpi.com It is extensively used to model the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, DFT allows chemists to dissect complex reaction mechanisms involving 1-iodo-4-methoxynaphthalene. osti.govmdpi.com

A critical aspect of understanding reaction kinetics is the characterization of transition states (TS) and the calculation of their associated activation barriers (activation energy, ΔG‡). DFT methods, such as the widely used B3LYP functional, can accurately locate the geometry of a transition state and compute its energy. mdpi.com This information is vital for predicting the feasibility and rate of a proposed reaction step.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, DFT can elucidate the energetics of key elementary steps like oxidative addition. The oxidative addition of the C-I bond to a metal center is often the rate-determining step, and its activation barrier is highly sensitive to the electronic properties of the aryl iodide and the ligands on the metal catalyst. rsc.orgchemrxiv.org Computational studies on related aryl halides have shown that DFT can quantify these barriers, helping to explain reactivity trends (I > Br > Cl) and guide catalyst selection. rsc.org

Table 1: Illustrative DFT-Calculated Activation Energies for Oxidative Addition of Aryl Halides

| Aryl Halide Example | Catalyst System | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Phenyl Iodide | Pd(PMe₃)₂ | 15.2 |

| Phenyl Bromide | Pd(PMe₃)₂ | 17.5 |

| Phenyl Chloride | Pd(PMe₃)₂ | 22.1 |

Note: This table presents generalized data for phenyl halides to illustrate typical trends revealed by DFT calculations. Specific values for this compound would depend on the exact reaction conditions and computational level of theory.

Many reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. DFT is a powerful tool for predicting the selectivity of such transformations. rsc.orgresearchgate.net By comparing the activation barriers of the competing pathways leading to different products, researchers can predict the major isomer formed under kinetic control.

For a substituted naphthalene (B1677914) system like this compound, electrophilic aromatic substitution reactions could potentially occur at several positions on the naphthalene core. DFT calculations can determine the relative energies of the sigma-complex intermediates for substitution at each position. The pathway with the lowest energy transition state is predicted to be the most favorable, thus determining the regiochemical outcome. Similarly, in asymmetric catalysis, DFT can be used to model the transition states leading to different enantiomers or diastereomers. The calculated energy difference between these diastereomeric transition states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction, which is crucial for the synthesis of chiral molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning in Reactivity Prediction

While DFT provides deep mechanistic insights on a per-reaction basis, QSAR and machine learning (ML) offer a complementary, data-driven approach to predict reactivity across a wide range of substrates and conditions. researchgate.netprinceton.edu These methods build mathematical models that correlate chemical structures with their observed reactivity or properties.

QSAR studies aim to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activity or chemical reactivity. For a class of compounds like aryl iodides, descriptors representing electronic properties (e.g., Hammett parameters, calculated atomic charges) and steric properties (e.g., Sterimol parameters) can be correlated with reaction outcomes, such as reaction rates or yields in a specific transformation like a Suzuki or Buchwald-Hartwig coupling. rsc.org This allows for the quantification of how substituents on the aromatic ring, such as the methoxy (B1213986) group in this compound, influence the reactivity of the C-I bond.

In recent years, machine learning algorithms, such as random forests and neural networks, have been increasingly applied to predict the outcomes of catalytic reactions. nih.govnih.gov These models are trained on datasets from high-throughput experiments or literature data, learning complex, non-linear relationships between reactants, catalysts, solvents, and the resulting yield or selectivity. princeton.edu

For catalytic processes involving aryl iodides, an ML model can be trained to predict the performance of various ligand-catalyst combinations for a given substrate like this compound. chinesechemsoc.org By inputting descriptors that encode the features of the aryl iodide, the coupling partner, the catalyst, and the ligands, the trained model can rapidly predict the reaction outcome, accelerating the optimization of reaction conditions without the need for exhaustive experimental screening. nih.gov

Table 2: Comparison of Predictive Modeling Techniques in Catalysis

| Technique | Approach | Typical Inputs | Typical Outputs | Key Advantage |

|---|---|---|---|---|

| DFT | Physics-based quantum mechanics | Molecular geometries, basis sets, functionals | Energies, reaction pathways, electronic structures | High-fidelity mechanistic insight |

| QSAR | Statistical correlation | Calculated molecular descriptors (steric, electronic) | Reaction rate, yield, equilibrium constant | Establishes clear structure-reactivity relationships |

| Machine Learning | Data-driven algorithms | Molecular fingerprints, descriptors, reaction conditions | Reaction yield, enantiomeric excess, classification (success/failure) | Can model highly complex, non-linear relationships and make rapid predictions |

In Silico Tools for Rational Design in Organic Synthesis

The term in silico refers to the use of computational methods to model and predict chemical and biological phenomena. ijpsjournal.comijpsjournal.com Beyond DFT and ML, a suite of in silico tools is available to aid in the rational design of synthetic routes and the development of novel molecules based on the this compound scaffold.

For instance, if derivatives of this compound are being synthesized for potential biological applications, tools for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used. nih.gov Software like SwissADME or PASS can forecast properties such as lipophilicity, solubility, and potential biological activities early in the design phase, helping to prioritize which derivatives to synthesize. ijpsjournal.comijpsjournal.com

Molecular docking programs (e.g., AutoDock, PyRx) are another critical in silico tool. ijpsjournal.com If a synthetic target is designed to interact with a specific biological macromolecule, such as an enzyme or receptor, docking simulations can predict the binding mode and affinity. This allows chemists to virtually screen different modifications to the this compound structure to optimize its interaction with the target, guiding a more efficient and focused synthetic effort. uaeu.ac.ae These computational tools collectively enable a more resource-efficient, hypothesis-driven approach to organic synthesis.

Emerging Research Frontiers and Prospective Developments

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of halogenated aromatic compounds, including 1-iodo-4-methoxynaphthalene, is increasingly scrutinized through the lens of green chemistry. Traditional iodination methods often rely on harsh reagents and produce significant waste. Current research focuses on developing more environmentally benign alternatives.

One promising approach is the use of molecular iodine in conjunction with a milder oxidizing agent in aqueous or green solvents. For instance, methods utilizing hydrogen peroxide or sodium periodate (B1199274) in aqueous ethanol (B145695) have been reported for the iodination of various activated aromatic rings, offering a more sustainable pathway. researchgate.net Another innovative strategy involves mechanochemistry, where reactions are conducted by grinding solids together, often in the absence of a solvent. This technique has been successfully applied to the synthesis of chalcones and other organic molecules, suggesting its potential for the clean synthesis of iodinated naphthalenes. scitepress.org

Furthermore, the development of catalytic systems that can operate under milder conditions and with higher atom economy is a key area of investigation. The use of phase transfer catalysts in aqueous media for methylation reactions, a related transformation, demonstrates a move away from toxic reagents like dimethyl sulfate (B86663) and volatile organic solvents. google.com Such principles are being extended to halogenation reactions. Research into iodination using systems like iodine-sodium iodate (B108269) in aqueous acetic acid is also underway to optimize reagent concentrations and reduce environmental impact. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aryl Iodides

| Feature | Traditional Iodination Methods | Emerging Green Methodologies |

| Iodine Source | Often involves iodine monochloride or N-iodosuccinimide | Molecular iodine (I₂) |

| Oxidizing Agent | Strong acids (e.g., nitric acid) | Hydrogen peroxide, sodium periodate, potassium peroxodisulfate |

| Solvent | Chlorinated hydrocarbons, acetic acid | Water, ethanol, deep eutectic solvents, or solvent-free (grinding) |

| Byproducts | Significant inorganic and organic waste | Water, reusable catalysts |

| Energy Input | Often requires high temperatures | Room temperature or gentle heating, microwave irradiation, sonochemistry |

Discovery of Novel Catalytic Systems for Naphthalene (B1677914) Functionalization

The functionalization of the naphthalene core is a central theme in organic synthesis. The development of novel catalytic systems aims to achieve high regioselectivity and efficiency in C–H bond activation and functionalization, which is a more atom-economical approach than traditional methods that require pre-functionalized starting materials. anr.fr

Palladium- and rhodium-based catalysts have been instrumental in directing the functionalization of naphthalene derivatives. anr.frresearchgate.net For example, palladium catalysis can be used to selectively halogenate naphthaldehydes at either the 2 or 8 position, depending on the directing group and reaction conditions. anr.fr Similarly, ruthenium catalysts, assisted by tertiary phosphine (B1218219) ligands, have enabled the remote C5-selective functionalization of naphthalene, a previously challenging transformation. acs.orgrsc.org

Gold-catalyzed reactions have also shown potential in the functionalization of naphthalene with diazo compounds, leading to either C-H insertion or cycloaddition products. researchgate.net Beyond precious metals, there is a growing interest in using less expensive and more abundant metals as catalysts for these transformations. anr.fr Another area of innovation is the use of iodophors (complexes of iodine and a solubilizing agent) as catalysts for reactions in water, representing a greener approach to catalysis. mdpi.com

Table 2: Selected Novel Catalytic Systems for Naphthalene Functionalization

| Catalyst System | Metal | Type of Functionalization | Key Features |

| Palladium with Directing Group | Pd | Halogenation, Oxygenation | High regioselectivity at ortho and peri positions. anr.fr |

| Ruthenium with Tertiary Phosphine | Ru | Alkylation, Fluoroalkylation | Remote C5-selective C-H activation. acs.org |

| Gold with N-Heterocyclic Carbene | Au | Carbene Transfer | C-H insertion or cycloaddition. researchgate.net |

| Iodophor | I₂ | Disulfenylation | Metal-free, reaction in water. mdpi.com |

Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced analytical techniques are being employed to probe the intricate details of naphthalene functionalization reactions.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. Isotope labeling studies, particularly using deuterium (B1214612), are used to determine whether a C-H bond is broken in the rate-determining step of a reaction, providing key insights into the mechanism of C-H activation. researchgate.net

Computational chemistry, especially Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction pathways. researchgate.netresearchgate.net DFT can be used to model transition states, calculate activation energies, and rationalize the observed regioselectivity and stereoselectivity of a reaction. For instance, DFT studies have been used to understand the vinylation of nucleophiles with hypervalent iodine reagents and to investigate the oxidation mechanisms of naphthalene. researchgate.net These computational approaches, when combined with experimental data, provide a comprehensive picture of the reaction mechanism. rsc.org

Expanding the Synthetic Scope of this compound in Complex Molecule Construction

This compound serves as a versatile building block in the synthesis of more complex molecular architectures, including natural products and pharmaceutically active compounds. anr.frdartmouth.edu The carbon-iodine bond is particularly useful as it can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.

The methoxy-naphthalene scaffold is a common motif in bioactive molecules. google.com For example, derivatives of 7-methoxy-naphthalene-1-carbaldehyde are key intermediates in the synthesis of agomelatine, a drug used to treat major depressive disorder. google.com The ability to selectively introduce substituents onto the naphthalene ring using this compound as a starting point is therefore of significant interest to medicinal chemists.

Furthermore, the principles of C-H functionalization are being applied to the late-stage modification of complex molecules containing the naphthalene core. rsc.org This allows for the rapid generation of analogues with diverse functionalities, which can be screened for improved biological activity. The development of new synthetic methods that utilize this compound and related compounds will continue to be a driving force in the discovery of new medicines and materials. dartmouth.edu

Q & A

Q. What are the standard synthetic routes for preparing 1-Iodo-4-methoxynaphthalene, and what analytical techniques confirm its purity?

- Methodological Answer : this compound is typically synthesized via electrophilic iodination of 4-methoxynaphthalene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Post-synthesis, purity is confirmed using:

- 1H NMR Spectroscopy : Peaks at δ 8.2–7.2 ppm (aromatic protons) and δ 3.9 ppm (methoxy group) validate the structure .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 284 (M⁺) confirm molecular weight.

- HPLC/GC-MS : Retention time comparison with standards ensures purity .

Q. How can researchers characterize the electronic effects of the methoxy and iodo substituents on the naphthalene ring?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts between this compound and unsubstituted naphthalene to assess electron-donating (methoxy) and electron-withdrawing (iodo) effects.

- Cyclic Voltammetry : Measure redox potentials to quantify substituent impacts on electron density .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution reactions in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich regions prone to electrophilic attack. For example, the methoxy group directs substitution to the 1-position, while iodine deactivates adjacent positions .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to validate predicted reactivity sites .

Q. What experimental approaches resolve contradictions in reported reaction yields for iodination of 4-methoxynaphthalene?

- Methodological Answer :

- Systematic Variable Screening : Test solvent polarity (e.g., DCM vs. acetic acid), catalyst loadings (FeCl₃ vs. AlCl₃), and temperature gradients.

- Meta-Analysis : Apply frameworks like ATSDR’s systematic review criteria (Table B-1) to assess study bias, such as randomization of dosing or incomplete outcome reporting .

Q. How does this compound serve as a substrate in enzyme activity assays, and what kinetic parameters are measured?

- Methodological Answer :

- Fluorogenic Assays : Monitor enzymatic cleavage (e.g., cytochrome c peroxidase) via fluorescence changes at λₑₓ/λₑₘ = 340/450 nm.

- Michaelis-Menten Kinetics : Calculate Kₘ and Vₘₐₓ using Lineweaver-Burk plots to quantify substrate-enzyme affinity .

Q. What strategies validate the compound’s role in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures?

- Methodological Answer :

- Palladium Catalysis : Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to couple with aryl boronic acids.

- Isotopic Labeling : Use ¹³C-labeled reagents to track bond formation via NMR .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported toxicological data for naphthalene derivatives?

- Methodological Answer :

- Risk of Bias Assessment : Apply tools like Table C-6/C-7 to evaluate study design flaws (e.g., non-randomized dosing, incomplete outcome data) .

- Weight-of-Evidence Approach : Prioritize studies with high confidence ratings (e.g., ≥3 "yes" responses in bias questionnaires) .

Q. What methodologies reconcile conflicting results in the photostability of this compound?

- Methodological Answer :

- Accelerated Light Testing : Expose samples to UV light (λ = 254 nm) and quantify degradation via HPLC.

- Control for Oxygen : Compare stability under inert (N₂) vs. ambient conditions to assess oxidative pathways .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.